molecular formula C7H6BrClO B101544 5-Bromo-2-chloroanisole CAS No. 16817-43-9

5-Bromo-2-chloroanisole

Cat. No.: B101544
CAS No.: 16817-43-9
M. Wt: 221.48 g/mol
InChI Key: UAMVKOTWSHJOSY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroanisole: is an organic compound with the molecular formula C7H6BrClO . It is a derivative of anisole, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-chloroanisole can be synthesized through the bromination of 2-chloroanisole. The reaction involves the addition of a brominating agent, such as bromine or sodium bromide, to 2-chloroanisole under controlled conditions . The reaction typically proceeds as follows:

C7H7ClO+Br2C7H6BrClO+HBr\text{C}_7\text{H}_7\text{ClO} + \text{Br}_2 \rightarrow \text{C}_7\text{H}_6\text{BrClO} + \text{HBr} C7​H7​ClO+Br2​→C7​H6​BrClO+HBr

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Characterization

5-Bromo-2-chloroanisole can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution : This method involves the introduction of bromine and chlorine substituents onto the anisole ring.
  • Diazonium Coupling : This technique allows for the formation of aryl halides from diazonium salts.
  • Transition-Metal-Catalyzed Cross-Coupling Reactions : These reactions enable the formation of carbon-carbon bonds, facilitating further functionalization of the compound.

The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound .

Applications in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its halogen substituents allow for further functionalization through various coupling reactions, leading to the development of novel molecules. Some specific applications include:

  • Synthesis of Bioactive Compounds : The compound can be used as a precursor for synthesizing new bioactive molecules, including potential drug candidates. Research has indicated that compounds derived from this compound may exhibit biological activity that warrants further investigation .
  • Production of 4-Chloro-3-methoxy-benzonitrile : This application involves heating this compound with dimethylformamide at elevated temperatures, showcasing its utility in producing other valuable chemical intermediates .

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry:

  • SGLT2 Inhibitors : The compound is a key intermediate in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes therapy. A notable study demonstrated a scalable synthetic route for producing derivatives that show promise in clinical trials .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloroanisole is unique due to the presence of both bromine and chlorine atoms on the anisole ring. This dual substitution allows for diverse reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

5-Bromo-2-chloroanisole (CAS Number: 16817-43-9) is an aromatic compound with significant biological activity due to its unique halogenated structure. This article provides a comprehensive overview of its biological properties, synthesis, applications, and related research findings.

This compound has the molecular formula C7H6BrClOC_7H_6BrClO and a molecular weight of 221.48 g/mol. It appears as a solid at room temperature, with a melting point of approximately 27-28 °C and a boiling point ranging from 240-245 °C . The compound is soluble in water and can be synthesized through various methods, including:

  • Electrophilic Aromatic Substitution
  • Diazonium Coupling
  • Transition-Metal-Catalyzed Cross-Coupling Reactions

These synthetic routes allow for the introduction of diverse functional groups, enhancing its utility in organic synthesis and medicinal chemistry .

Biological Activity

The biological activity of this compound is influenced by its halogen substituents, which can modify the reactivity and interaction with biological targets. Notable areas of investigation include:

  • Antimicrobial Properties : Research indicates that halogenated anisoles exhibit antimicrobial activity against various pathogens, suggesting potential applications in anti-infective therapies .
  • Pharmacological Applications : The compound serves as a precursor in the synthesis of bioactive molecules, including potential drug candidates for treating conditions such as diabetes through the development of SGLT2 inhibitors .

Case Studies

  • SGLT2 Inhibitors : A study focused on the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in producing SGLT2 inhibitors. The process demonstrated effective scalability and cost reduction, highlighting the compound's importance in pharmaceutical development .
  • Antimicrobial Studies : Various studies have reported that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against resistant strains of bacteria and fungi, showing promising results in inhibiting growth and viability .

Structure-Activity Relationship (SAR)

The presence of bromine and chlorine atoms in this compound plays a crucial role in its biological activity. The following table summarizes the structural similarities with other halogenated anisoles:

Compound NameCAS NumberSimilarity (%)Notable Features
4-Bromo-2-chloroaniline16817-43-996Contains an amine group instead of an ether group.
1-Bromo-3-chloro-2-methoxybenzene174913-10-191Different positioning of bromine and chlorine.
4-Bromo-1-chloro-2-isopropoxybenzene637022-52-791Contains an isopropoxy substituent.

The unique arrangement of halogens influences both reactivity and biological properties compared to these similar compounds .

Applications

This compound is utilized across various fields:

  • Organic Synthesis : Acts as a key building block for synthesizing complex organic molecules.
  • Biochemical Reagent : Employed in life sciences research for developing assays related to cellular signaling pathways, apoptosis, and inflammation .

Properties

IUPAC Name

4-bromo-1-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVKOTWSHJOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377761
Record name 5-Bromo-2-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-43-9
Record name 5-Bromo-2-chloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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